molecular formula C17H18F3N3O3 B2675026 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1226435-88-6

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B2675026
CAS No.: 1226435-88-6
M. Wt: 369.344
InChI Key: QSICNRJQWVGCLE-UHFFFAOYSA-N
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Description

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic small molecule featuring a 6-oxopyrimidine core linked to a 2-(trifluoromethoxy)benzyl group via an acetamide bridge. The pyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. Compounds containing similar oxopyrimidinyl acetamide structures have been investigated for their potential biological activities, suggesting this molecule is a valuable intermediate for constructing more complex targets in drug discovery programs . Its structure, which includes an electron-withdrawing trifluoromethoxy group, can enhance metabolic stability and influence the molecule's lipophilicity and binding affinity, making it of particular interest in the design of bioactive probes and pharmaceutical agents. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-11(2)13-7-16(25)23(10-22-13)9-15(24)21-8-12-5-3-4-6-14(12)26-17(18,19)20/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSICNRJQWVGCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NCC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a member of the acetamide class, characterized by its unique pyrimidinone structure and trifluoromethoxy substitution. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N7O3C_{19}H_{23}N_{7}O_{3}, with a molecular weight of 397.4 g/mol. The structure includes a pyrimidinone ring, which is known for its role in various biological activities, including kinase inhibition.

PropertyValue
Molecular FormulaC19H23N7O3C_{19}H_{23}N_{7}O_{3}
Molecular Weight397.4 g/mol
CAS Number1351623-19-2

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidinone scaffold suggests potential inhibitory effects on kinases, which are crucial in cancer cell proliferation and survival.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound showed IC50 values indicating moderate to high activity against lung cancer cell lines A549 and NCI-H358, with IC50 values ranging from 6.68 μM to 19.94 μM in different assay formats .

Case Study: In Vitro Antiproliferative Assays

A detailed analysis was conducted using the MTS assay to evaluate cell viability:

CompoundCell LineIC50 (μM)
Compound AA5498.78 ± 3.62
Compound ANCI-H3586.68 ± 15
Compound BA54919.94 ± 2.19
Compound BNCI-H35811.27 ± 0.49

These results indicate that modifications in the chemical structure can significantly influence antiproliferative activity.

Antimicrobial Activity

In addition to antitumor properties, compounds similar to 2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide have shown promising antimicrobial activity. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 6.12 μM to 25 μM .

Antimicrobial Testing Results

BacteriaMIC (μM)
Staphylococcus aureus6.12
Escherichia coli25

Comparison with Similar Compounds

(a) 2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide (Compound 16, )

  • Structure: Contains an indole ring instead of a pyrimidinone. The trifluoromethoxy group is attached to a benzyl moiety but lacks the isopropyl substituent.
  • Synthesis : Yield of 54.1%, synthesized via a carbamimidoyl intermediate.
  • Key Data : Molecular ion peak at m/z 390.0 [M+H]⁺, simpler NMR profile (δ 4.82 ppm for acetamide protons) .
  • Comparison: The indole and carbamimidoyl groups may enhance π-π stacking interactions compared to the pyrimidinone core of the target compound.

(b) 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121, )

  • Structure : Shares an isopropyl acetamide group and pyrimidine core but incorporates a 1,4-diazepane ring and indazole substituent.
  • Synthesis : Higher molecular weight (m/e 515 [M+H]⁺) and complex NMR shifts (δ 12.94 ppm for indazole NH) .

Phenoxy Acetamide Derivatives ()

Compounds like 2-chloro-N-(1-methylethyl)-N-phenylacetamide (propachlor) and 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide are agrochemical acetamides.

  • Structure : Simpler chloro and alkyl/aryl substituents.
  • Function : Herbicidal activity via inhibition of fatty acid synthesis .
  • Comparison: The target compound’s pyrimidinone and trifluoromethoxy groups distinguish it from these herbicides, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor modulation).

Complex Stereochemical Acetamides ()

Compounds m, n, and o in feature tetrahydro-pyrimidinyl and dimethylphenoxy groups with multiple stereocenters.

  • Structure : Larger molecules with hydroxy and diphenylhexane backbones.
  • Comparison: The stereochemical complexity may enhance target specificity but reduce synthetic accessibility compared to the target compound’s simpler pyrimidinone scaffold .

Quinoline-Piperidine Acetamides ()

Examples include N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide.

  • Structure: Quinoline core with cyano, fluoroindoline, and piperidine substituents.

Research Implications

The target compound’s unique combination of isopropyl and trifluoromethoxy groups positions it as a candidate for optimizing pharmacokinetic properties (e.g., lipophilicity, metabolic resistance). However, the absence of direct bioactivity data necessitates further studies to validate its mechanism and efficacy relative to analogs .

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